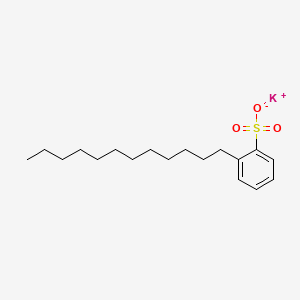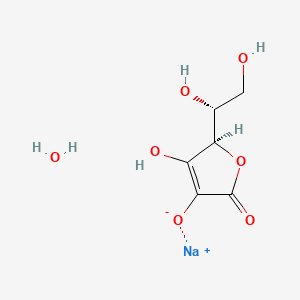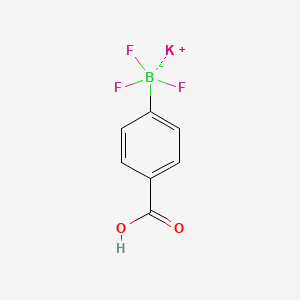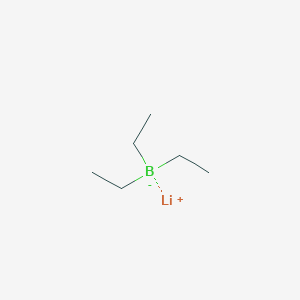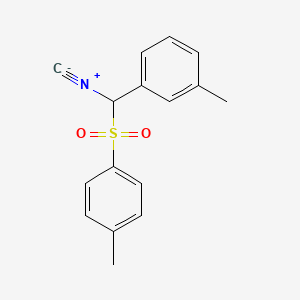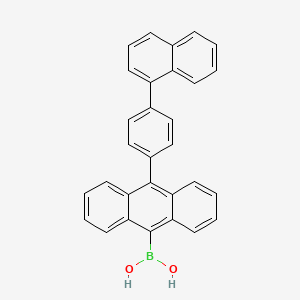
(10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid
Übersicht
Beschreibung
“(10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid” is a chemical compound . It is also known as “[10- [4- (1-Naphthyl)phenyl]-9-anthryl]boronic Acid” and it contains varying amounts of anhydride .
Molecular Structure Analysis
The molecular formula of this compound is C30H21BO2 . The exact molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It appears as a white to light yellow powder or crystal .Wissenschaftliche Forschungsanwendungen
Electroluminescence and Host Materials for OLEDs
Studies have highlighted the synthesis and electroluminescence properties of bulky aryl-substituted asymmetric anthracene materials, including derivatives of the mentioned compound, for use in OLEDs. These materials were synthesized using the Suzuki coupling reaction and demonstrated high glass transition temperatures and consistent blue emission, making them suitable as blue host materials in OLED device structures. Enhanced device performance, including high luminous and power efficiency, was observed with certain derivatives serving as the host material, indicating the potential of such compounds in improving OLED technology (Wee et al., 2011).
Blue Fluorescent Emitters
Research into novel blue emission materials for OLEDs identified dual core derivatives based on anthracene units, including the target compound, which showed promising electroluminescence (EL) properties. These materials exhibited high thermal stability and luminance efficiency, positioning them as potential candidates for efficient blue fluorescent OLEDs (Kim et al., 2013).
Purification Applications
The compound has been explored in the context of solvent extraction and purification processes, where boronic acid carriers, including those derived from naphthalene boronic acids, demonstrated effectiveness in purifying and concentrating sugars from hemicellulose hydrolysates. This research points to the utility of boronic acid derivatives in chemical separation and purification techniques (Griffin & Shu, 2004).
Light-Harvesting Antenna Systems
The ability of naphthalene-boronic acids to form structured nanotubes that act as light-harvesting antenna systems has been studied. These nanotubes demonstrated efficient energy transfer to encapsulated acceptors, underscoring the potential of such materials in developing advanced light-harvesting systems (Kameta et al., 2012).
Synthesis and Characterization
Further research involved the synthesis and characterization of the compound for use in OLEDs, where its derivatives were evaluated for their physical properties and performance in electroluminescent devices. The findings contribute to a deeper understanding of the material's characteristics and its applicability in electronic displays (Park et al., 2010).
Safety And Hazards
This compound is known to cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes into contact with skin . If eye irritation persists, medical advice should be sought .
Eigenschaften
IUPAC Name |
[10-(4-naphthalen-1-ylphenyl)anthracen-9-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21BO2/c32-31(33)30-27-13-5-3-11-25(27)29(26-12-4-6-14-28(26)30)22-18-16-21(17-19-22)24-15-7-9-20-8-1-2-10-23(20)24/h1-19,32-33H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXAVYZQVCXGCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC=C(C=C4)C5=CC=CC6=CC=CC=C65)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630997 | |
| Record name | {10-[4-(Naphthalen-1-yl)phenyl]anthracen-9-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid | |
CAS RN |
853945-50-3 | |
| Record name | {10-[4-(Naphthalen-1-yl)phenyl]anthracen-9-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [10-[4-(Naphthalen-1-yl)phenyl]anthracen-9-yl]boronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[Bis(2-hydroxy-3-methyl-6-propan-2-ylphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;hydrogen sulfate](/img/structure/B1592923.png)
![5-Chloro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1592924.png)
![(1H-Pyrrolo[2,3-b]pyridin-5-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B1592926.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1592927.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B1592930.png)

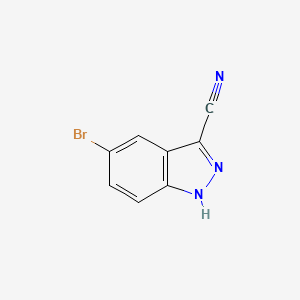
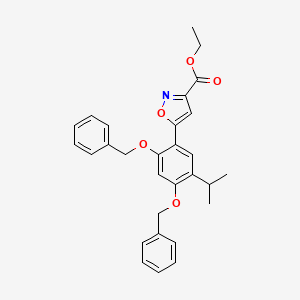
![Sodium 4-(3-(4-hydroxy-3-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-methylphenolate](/img/structure/B1592938.png)
